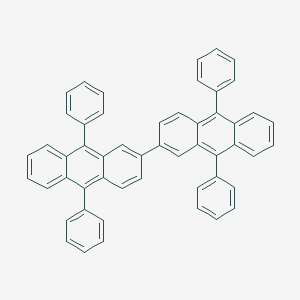

9,9',10,10'-Tetraphenyl-2,2'-bianthracene

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Materials Science

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-conjugated systems endow them with unique electronic and optical properties, making them fundamental building blocks in materials science. rsc.org PAHs are found in various natural and man-made sources, including fossil fuels and products of incomplete combustion. wikipedia.orgnih.gov In the context of materials science, the inherent characteristics of PAHs, such as their planarity, rigidity, and tunable electronic behavior, have led to their widespread investigation for applications in organic electronics, including semiconductors, fluorescent reagents, and additives for plastics. wiley.com The ability to chemically modify PAH structures allows for the fine-tuning of their properties to meet the demands of specific applications. rsc.org

Introduction of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA) as a Key Derivative

This compound, also known by its synonym 2,2'-Bi(9,10-diphenyl-anthracene) or the abbreviation TPBA, is a prominent member of the bianthracene family. cymitquimica.com Its structure is characterized by a 2,2'-linkage between two anthracene (B1667546) units, with each anthracene core further substituted with two phenyl groups at the 9 and 10 positions. This specific arrangement of bulky phenyl groups imparts a high degree of steric hindrance, which in turn influences the molecule's conformation and prevents strong intermolecular π-π stacking in the solid state. This feature is particularly relevant for applications in organic light-emitting diodes (OLEDs), where aggregation-caused quenching of fluorescence is a common issue. cymitquimica.comcalpaclab.com

Table 1: Chemical and Physical Properties of TPBA

| Property | Value |

| Molecular Formula | C₅₂H₃₄ |

| Molecular Weight | 658.84 g/mol |

| CAS Number | 172285-72-2 |

| Appearance | Light yellow to yellow to green powder/crystal |

| Purity | Typically >97.0% (HPLC) |

Data sourced from various chemical suppliers. cymitquimica.comfishersci.catcichemicals.com

Overview of Interdisciplinary Research Perspectives on Substituted Bianthracenes

The study of substituted bianthracenes like TPBA is not confined to a single scientific discipline. Chemists are focused on developing efficient synthetic routes to these complex molecules. beilstein-journals.org Physicists and materials scientists investigate their photophysical and electrochemical properties, exploring their potential in electronic devices such as OLEDs and organic field-effect transistors (OFETs). nih.govresearchgate.net The self-assembly of functionalized bianthracene molecules on surfaces is another active area of research, with implications for the bottom-up fabrication of nanomaterials. researchgate.net Furthermore, the unique structural dynamics of bianthryls, including phenomena like symmetry-breaking charge separation, continue to be a subject of fundamental research in photochemistry and photophysics. nih.gov This interdisciplinary approach is crucial for unlocking the full potential of these fascinating molecules in advanced materials.

Properties

IUPAC Name |

2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPFDLWDNJSMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Dynamics

Ground State Conformations of Bianthracene Systems

The ground state geometry of bianthracene derivatives is primarily governed by the steric repulsion between the two anthracene (B1667546) moieties, leading to a distinctly non-planar arrangement.

Steric Interactions and Dihedral Angles in 9,9'-Bianthryl Analogues

In the parent compound, 9,9'-bianthryl (BA), the two anthracene rings are not coplanar. Instead, they adopt a twisted conformation. This is a direct consequence of the significant steric hindrance between the hydrogen atoms at the 1, 8, 1', and 8' positions. Experimental data and quantum-chemical calculations have established that the ground-state conformation of BA corresponds to a dihedral angle of approximately 90 degrees between the planes of the two anthracene moieties. researchgate.net This orthogonal arrangement minimizes the repulsive forces between the aromatic systems.

The introduction of bulky substituents at the 9, 9', 10, and 10' positions, as in 9,9',10,10'-tetraphenyl-2,2'-bianthracene, is expected to further enforce this twisted geometry. The four phenyl groups introduce significant additional steric bulk, likely leading to a ground-state dihedral angle that is also close to 90 degrees, ensuring minimal steric strain.

Planarization Effects in this compound

While the core bianthracene structure is twisted, the phenyl substituents themselves will also adopt a twisted conformation relative to the anthracene planes to minimize steric interactions. This is analogous to the structure of 9,10-diphenylanthracene (B110198), where the phenyl groups are significantly twisted out of the plane of the anthracene core. This complex, multi-dimensional conformational landscape in the ground state is a key feature of this compound. The steric hindrance from the phenyl groups effectively prevents any significant planarization of the bianthracene core in its electronic ground state.

Excited State Conformational Relaxation

Upon photoexcitation, the potential energy landscape of bianthracene systems can change dramatically, leading to significant conformational relaxation. This process is often coupled with intramolecular charge transfer, particularly in polar environments.

Torsional Dynamics in Electronically Excited States

For 9,9'-bianthryl, photoexcitation to the first singlet excited state (S1) can lead to a symmetry-breaking charge transfer (SBCT) in polar solvents. epj-conferences.org In this process, an electron is transferred from one anthracene moiety to the other, creating a highly polar excited state. This charge separation is intimately linked to the torsional motion between the two anthracene rings. epj-conferences.org The locally excited (LE) state, where the excitation is confined to one anthracene ring, can relax to a more stable charge-transfer (CT) state. This relaxation involves changes in the dihedral angle between the anthracene units. epj-conferences.org

In the case of this compound, similar excited-state dynamics are anticipated. The bulky phenyl groups, while sterically hindering ground-state planarization, may also influence the torsional dynamics in the excited state. The precise nature of the excited-state potential energy surface will determine the equilibrium dihedral angle in the excited state, which may differ from the ground-state's near-orthogonal geometry.

Influence of Solvent Environment on Conformational Equilibria

The solvent plays a crucial role in the excited-state dynamics of bianthryl systems. In nonpolar solvents, the emission from 9,9'-bianthryl is typically from a locally excited state. However, in polar solvents, the emission is significantly red-shifted and originates from the charge-transfer state. This is because polar solvent molecules can stabilize the highly dipolar CT state, making it energetically more favorable than the LE state.

The formation of the CT state in 9,9'-bianthryl is driven by the rotational fluctuations of the surrounding solvent molecules. epj-conferences.org The timescale of this solvent-driven charge separation can range from sub-picosecond to several hundred picoseconds, depending on the viscosity of the medium. ias.ac.in For this compound, a similar strong dependence on solvent polarity is expected. The stabilization of a potential charge-transfer state by polar solvents would lead to a significant red-shift in its fluorescence spectrum compared to nonpolar solvents. The bulky phenyl groups may also influence the solvation dynamics around the molecule, potentially affecting the rate of excited-state conformational relaxation and charge transfer.

Photophysical Processes and Excited State Dynamics

Light Absorption and Primary Excitation Processes

Upon absorption of light, 9,9',10,10'-Tetraphenyl-2,2'-bianthracene transitions to an excited state that is best described as an adiabatic mixture of a locally-excited (LE) state and a charge-transfer (CT) state. spiedigitallibrary.orgelsevierpure.com In the LE state, the excitation is confined to a single anthracene (B1667546) moiety, similar to the excitation of a monomeric 9,10-diphenylanthracene (B110198). The CT state, however, involves the transfer of an electron from one anthracene unit to the other.

The degree to which each of these "diabats" (LE and CT) contributes to the initial excited state is heavily influenced by the dielectric properties of the surrounding solvent. spiedigitallibrary.orgelsevierpure.com This indicates that the primary excitation process is not to a pure LE or CT state but to a hybrid state whose character can be tuned by the environment. The planar geometry of TPBA allows for significant overlap of the electron and hole orbitals, leading to pronounced short-range CT coupling, a key distinction from the long-range Coulombic coupling that dominates in the orthogonally-structured 9,9'-bianthracene (B94274). spiedigitallibrary.orgelsevierpure.com

Excited State Deactivation Pathways

Following initial excitation, the molecule relaxes through several competing pathways, including fluorescence and intersystem crossing to the triplet manifold. The efficiency of these pathways is intrinsically linked to the nature of the excited state and its interaction with the environment.

The luminescence of TPBA is a direct reflection of its mixed LE-CT excited state. While specific fluorescence quantum yield data for TPBA is not broadly published, the behavior of related compounds provides context. 9,10-diphenylanthracene (DPA), the core chromophore, is known for its high fluorescence quantum yield, often approaching 0.9 to 1.0 in non-polar solvents. researchgate.netomlc.org This high efficiency is attributed to the phenyl groups at the 9 and 10 positions, which prevent π-π stacking and inhibit non-radiative decay pathways. mdpi.com

For bianthracene systems, fluorescence can occur from the initial LE state or from a stabilized CT state, which is typically red-shifted. In molecules that exhibit significant charge transfer upon excitation, a dual fluorescence is often observed, with the relative intensity of the two bands being highly dependent on solvent polarity. The emission from the CT state becomes more prominent in more polar solvents, which stabilize the separated charges. epj-conferences.org

Intersystem crossing (ISC) is the process by which the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). For many anthracene derivatives like DPA, the ISC quantum yield is typically very low in solution. researchgate.netrsc.org However, recent studies on TPBA have revealed a more complex behavior. spiedigitallibrary.orgelsevierpure.com

Research indicates that triplet formation in TPBA follows an unprecedented multiexponential decay behavior. spiedigitallibrary.org Furthermore, the efficiency of this process varies significantly with solvent polarity. spiedigitallibrary.orgelsevierpure.com This complex dynamic is rationalized by considering the presence of multiple molecular conformers and their distinct energetic landscapes, which influence the rate and probability of singlet-to-triplet state conversion. spiedigitallibrary.org This solvent-dependent ISC efficiency is a key feature distinguishing TPBA's photophysics.

Charge Transfer Phenomena

The most notable excited-state process in TPBA and related bianthracenes is the formation of a charge-separated state, a phenomenon critical to its function in optoelectronic devices. cymitquimica.com

Symmetry-breaking charge separation is a process where, in a molecule composed of two identical chromophores, an electron transfers from one unit to the other upon photoexcitation, breaking the initial symmetry of the dimer. epj-conferences.orgosti.govrsc.org While 9,9'-bianthracene is the archetypal molecule for this phenomenon, TPBA exhibits distinct SB-CS dynamics. researchgate.net

In TPBA, the SB-CS reaction is primarily governed by solvation dynamics, meaning the rearrangement of solvent molecules around the excited molecule is crucial for stabilizing the resulting charge-separated state. spiedigitallibrary.orgelsevierpure.com The key difference lies in the coupling mechanism. The planar structure of TPBA facilitates strong, short-range electronic coupling through significant orbital overlap. spiedigitallibrary.orgelsevierpure.com This contrasts sharply with the twisted 9,9'-bianthracene, where the two anthracene units are nearly orthogonal, minimizing orbital overlap and resulting in weaker, long-range Coulombic coupling. spiedigitallibrary.orgelsevierpure.com This efficient short-range coupling in TPBA is a direct consequence of its 2,2'-linkage and has profound implications for its charge separation dynamics.

The formation of the SB-CS state is intimately related to the concept of Twisted Intramolecular Charge Transfer (TICT). rsc.orgrsc.org The TICT model describes excited states in molecules that relax through torsional motion around a single bond linking an electron donor and acceptor. rsc.org In the case of bianthracenes, the two anthracene moieties act as both donor and acceptor, and the twisting motion around the central C-C bond leads to a highly polar, charge-separated state. epj-conferences.org

The excited state of TPBA evolves into a charge transfer state that is stabilized by both intramolecular twisting and the polar solvent environment. The formation of these highly polar TICT states is fundamental to the use of such materials in electroluminescent applications like Organic Light-Emitting Diodes (OLEDs). cymitquimica.com In an OLED, the recombination of charges (electrons and holes) forms an excited state. For efficient light emission, this excited state must have a high radiative decay rate (fluorescence). The charge transfer characteristics of TPBA facilitate the capture and recombination of charge carriers, making it a suitable material for the emissive layer in such devices.

Short-Range vs. Long-Range Charge Transfer Coupling in Bianthracenes

The nature of electronic coupling between the two anthracene units in bianthracene derivatives is highly dependent on the linkage and resulting molecular geometry. This is clearly illustrated by comparing this compound (TPBA) with the more traditionally studied 9,9'-bianthracene (BA).

In 9,9'-bianthracene, the two anthracene rings are linked at the 9-positions and adopt a nearly orthogonal geometry in the ground state to minimize steric hindrance. epj-conferences.org Upon photoexcitation, the initial excited state is typically localized on one of the two anthracene moieties (a locally excited, or LE, state). In polar solvents, this LE state can then evolve into a charge-transfer (CT) state, where one anthracene ring becomes positively charged and the other negatively charged. epj-conferences.org This process, known as symmetry-breaking charge transfer, is dominated by long-range Coulombic coupling , as the orthogonal arrangement minimizes the direct overlap of the molecular orbitals between the two units. The charge transfer is not instantaneous but is driven by the rotational fluctuations and reorganization of the surrounding polar solvent molecules. epj-conferences.org

In stark contrast, this compound features a C2-C2' linkage. This connectivity, along with the phenyl substituents, results in a significantly more planar structure compared to 9,9'-bianthracene. elsevierpure.com This planarity allows for a much greater spatial overlap of the frontier molecular orbitals (the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) of the two anthracene chromophores. Consequently, TPBA is characterized by a pronounced short-range charge transfer coupling . elsevierpure.comresearchgate.net This strong, direct electronic interaction means that the excited state is not purely localized but exists as an adiabatic mixture of the locally-excited and charge-transfer states from the moment of formation. elsevierpure.com The degree to which the charge-transfer character contributes to the excited state can be modulated by the polarity of the surrounding solvent. elsevierpure.comresearchgate.net

This fundamental difference in coupling dictates the initial excited state dynamics. While BA requires solvent motion to induce a distinct charge transfer event from an LE state, the charge-transfer character in TPBA is intrinsic to the excited state due to strong, short-range orbital overlap. elsevierpure.com

Table 1: Comparison of Charge Transfer Characteristics in Bianthracenes

| Feature | 9,9'-Bianthracene (BA) | This compound (TPBA) |

|---|---|---|

| Anthracene Linkage | 9-9' | 2-2' |

| Molecular Geometry | Orthogonal | Notably Planar elsevierpure.com |

| Dominant Coupling | Long-Range Coulombic elsevierpure.com | Short-Range Orbital Overlap elsevierpure.comresearchgate.net |

| Excited State Nature | Initial Locally Excited (LE) state evolves to Charge Transfer (CT) state epj-conferences.org | Adiabatic mixture of LE and CT states elsevierpure.com |

| Role of Solvent | Solvent fluctuation drives the LE to CT transition epj-conferences.org | Modulates the degree of CT character in the excited state elsevierpure.com |

Photoreactivity and Photodimerization Mechanisms

The photoreactivity of anthracene derivatives is famously characterized by [4+4] photocycloaddition, or photodimerization, at the central 9 and 10 positions. This process can be initiated through different excited state pathways.

Singlet Excimer Involvement in Photodimerization

A primary mechanism for the photodimerization of many anthracene compounds involves the singlet excited state. The process is initiated when a molecule absorbs a photon, promoting it to an excited singlet state (S₁). If this excited molecule is in close proximity to a ground-state molecule (S₀), they can form a transient, bound complex known as a singlet excimer.

This excimer is an intermediate state, and its formation is often characterized by a broad, structureless, and red-shifted fluorescence compared to the monomer emission. The excimer is the direct precursor to the photodimer. From this excimer state, the system can either decay radiatively back to the ground state (excimer fluorescence) or undergo a non-radiative transition to form the stable cycloadduct (the dimer). For a molecule like TPBA, this would be an intramolecular process between the two covalently linked anthracene units.

Triplet-Triplet Annihilation Pathways

An alternative pathway to dimerization can occur through the triplet state, particularly in degassed solutions where quenching by molecular oxygen is minimized. This mechanism involves several steps:

An initially formed singlet excited state (S₁) undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁).

Two molecules in the triplet state can then diffuse and interact.

Through a process called triplet-triplet annihilation (TTA), the interaction of these two triplets can result in the formation of one molecule in the higher-energy excited singlet state (S₁) and one molecule in the ground state (S₀). aps.orgyoutube.comyoutube.com

This newly generated excited singlet state is identical to the one produced by direct photoexcitation and can then proceed to form an excimer and subsequently the dimer, as described in the singlet pathway. This TTA mechanism is bimolecular and its efficiency is therefore dependent on the concentration of the triplet states, which can be influenced by factors such as light intensity. aps.org

Regioselectivity and Isomer Formation in Photoreactions

Regioselectivity in the photoreactions of anthracenes refers to which specific atoms are involved in the bond-forming cycloaddition. For a classic [4+4] photodimerization, the reaction occurs between the C9 and C10 positions of one molecule and the C9' and C10' positions of another.

In the case of this compound, the potential for intramolecular photodimerization is dictated by the substitution pattern. The four bulky phenyl groups are located at the 9, 9', 10, and 10' positions—the very positions required for the characteristic [4+4] cycloaddition. These large substituents create immense steric hindrance, effectively shielding the reactive meso-positions of the anthracene cores. This steric blockade would make the formation of the necessary face-to-face excimer conformation between the two linked anthracene units extremely difficult, thereby inhibiting or preventing intramolecular photodimerization. Therefore, the primary factor governing the regioselectivity and photoreactive fate of TPBA is the steric hindrance imposed by the tetraphenyl substitution, which strongly disfavors the typical photodimerization pathway.

Electronic Structure and Charge Transport Phenomena

Electronic Coupling in Bianthracene Architectures

The electronic communication between the two anthracene (B1667546) units in bianthracene systems is a critical determinant of their photophysical properties. In contrast to the parent 9,9'-bianthracene (B94274) where the two anthracene rings are nearly orthogonal, leading to dominant long-range Coulombic coupling, TPBA is suggested to possess a more planar structure. This planarity arises from reduced steric hindrance between the anthracene moieties and results in a significant short-range charge transfer (CT) coupling, which is driven by a substantial overlap of the electron and hole wavefunctions.

This strong electronic coupling facilitates an adiabatic mixing of the locally-excited (LE) and charge-transfer (CT) states. The extent of this mixing is sensitive to the polarity of the surrounding medium.

Theoretical Descriptors of Charge Transport Efficiency

The efficiency of charge transport in organic materials is governed by several key parameters, including the reorganization energy and the transfer integral. The reorganization energy (λ) quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. It is comprised of an inner-sphere contribution (λ_in), related to changes in the molecular geometry of a single molecule, and an outer-sphere contribution (λ_out), arising from the polarization of the surrounding medium.

For TPBA, specific calculated values for reorganization energy and transfer integrals are not currently available in published literature. Theoretical studies on similar polycyclic aromatic hydrocarbons are essential to populate the following table with meaningful data.

| Descriptor | Hole Transport (eV) | Electron Transport (eV) | Description |

|---|---|---|---|

| Reorganization Energy (λ) | Data Not Available | Data Not Available | Total energy for geometric and electronic relaxation upon charge transfer. |

| Transfer Integral (t) | Data Not Available | Data Not Available | Measure of electronic coupling between adjacent molecules. |

Studies on other anthracene derivatives have shown that hole mobilities can reach values as high as 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹ in amorphous films, indicating the potential of this class of materials for efficient charge transport. epj-conferences.org

Excitonic and Charge-Separated States Characterization

Upon photoexcitation, bianthracene derivatives can exhibit complex excited-state dynamics, including the formation of excitonic and charge-separated states. In the parent 9,9'-bianthracene, photoexcitation leads to a locally excited state that can evolve into a symmetry-breaking charge-separated (SBCS) state in polar solvents, where one anthracene unit becomes positively charged and the other negatively charged.

For TPBA, the more planar structure and strong short-range coupling lead to an adiabatic mixture of the LE and CT states. The dynamics of the SBCS reaction in TPBA are found to be significantly influenced by the solvation dynamics of the surrounding medium. Furthermore, research indicates that triplet state formation in TPBA follows an unconventional multi-exponential behavior, with its efficiency being highly dependent on the polarity of the solvent. This complex behavior is attributed to the presence of multiple conformers and their distinct energetic landscapes. A comprehensive characterization of these states would involve transient absorption spectroscopy and time-resolved fluorescence measurements to map the excited-state potential energy surfaces.

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to predicting the behavior of molecules at an atomic level. For complex systems like 9,9',10,10'-Tetraphenyl-2,2'-bianthracene, Density Functional Theory and its time-dependent extension are the most widely used approaches due to their balance of accuracy and computational cost. rsc.orgnih.gov

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules in their ground state. uci.edu The method is employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. For anthracene-based derivatives, DFT calculations can predict key structural parameters such as the planarity of the anthracene (B1667546) core and the dihedral angles between the core and any substituent groups. mdpi.comresearchgate.net In the case of this compound, this would include the crucial torsional angle between the two anthracene units and the rotational angles of the four phenyl groups.

A primary output of DFT calculations is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and spatial distribution of these orbitals are critical as they govern the molecule's fundamental electronic and optical properties. nih.gov For instance, in many π-conjugated systems, the HOMO and LUMO are distributed across the aromatic core. nih.gov The energy gap between the HOMO and LUMO provides a theoretical estimate of the optical band gap. researchgate.net Functionals such as B3LYP and M06-2X are commonly used for these types of calculations on large organic molecules. nih.govnih.gov

Table 1: Typical Parameters from DFT Calculations for Aromatic Systems This table is illustrative, showing typical data obtained from DFT calculations on related aromatic compounds.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -5.8 eV | Relates to ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -2.5 to -2.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 2.8 to 3.1 eV | Approximates the lowest electronic transition energy. researchgate.net |

| Dihedral Angle (Phenyl-Anthracene) | ~66° - 68° | Determines the degree of electronic conjugation and steric hindrance. mdpi.com |

To investigate the properties of a molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent computational tool. uci.edursc.org TD-DFT is a linear-response method that uses the ground-state electronic structure calculated by DFT to determine the energies and characteristics of various electronic excited states. uci.eduohio-state.edu This allows for the direct calculation of vertical excitation energies, which correspond to the absorption of photons, and their associated oscillator strengths, which determine the intensity of the absorption. rsc.org

These calculated values can be used to simulate a theoretical UV-Vis absorption spectrum, which can then be compared to experimental data to validate the computational model. nih.gov TD-DFT is essential for understanding phenomena like fluorescence, as it can be used to model the properties of the first singlet excited state (S1) from which emission typically occurs. rsc.org For molecules that may exhibit charge-transfer characteristics, such as bianthracene derivatives in polar solvents, the choice of DFT functional is critical. rsc.orgepj-conferences.org Range-separated functionals like CAM-B3LYP are often employed as they can more accurately describe the separation of the electron and hole in the excited state. nih.govresearchgate.net

Table 2: Illustrative TD-DFT Results for a π-Conjugated Molecule This table shows representative data for the first few singlet excited states as calculated by TD-DFT, similar to what would be expected for a complex aromatic system.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 3.15 | 0.85 | HOMO → LUMO |

| S2 | 3.40 | 0.01 | HOMO-1 → LUMO |

| S3 | 3.65 | 0.45 | HOMO → LUMO+1 |

Molecular Dynamics Simulations of Conformational Changes

While quantum chemical calculations describe the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com For a sterically hindered and potentially flexible molecule like this compound, MD simulations can reveal the accessible range of conformations in different environments (e.g., in various solvents or in the solid state). epj-conferences.org

In a typical MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules, and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then integrated over time, typically for nanoseconds or longer, to trace the trajectory of every atom. mdpi.com This allows researchers to observe dynamic processes such as the rotation of the phenyl groups and, most importantly, the twisting motion around the central 2,2'-bianthracene bond. epj-conferences.org Analysis of these trajectories can identify the most stable or frequently visited conformations and the energy barriers between them. Techniques like Essential Dynamics can be used to analyze the simulation data and identify the dominant collective motions of the molecule. mdpi.com

Modeling of Photophysical Parameters and Excited State Dynamics

To gain a complete picture of the photophysical processes, from light absorption to emission or non-radiative decay, researchers often combine quantum mechanics and molecular dynamics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) or QM/EFP (Effective Fragment Potential) simulations. epj-conferences.orgresearchgate.net In these models, the chromophore (this compound) is treated with a quantum mechanical method like TD-DFT, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive classical method. epj-conferences.org

These advanced simulations can model the entire sequence of events following photoexcitation. Upon absorption of a photon, the molecule is promoted to a Franck-Condon (FC) state. The simulation can then follow the subsequent relaxation to a locally excited (LE) state, where the excitation is confined to one of the anthracene moieties. epj-conferences.orgresearchgate.net For bianthracene systems in polar solvents, a key process is symmetry-breaking charge transfer (SBCT), where the initial excitation evolves into a charge-transfer (CT) state with one anthracene unit becoming positively charged and the other negatively charged. epj-conferences.orgnih.gov QM/MM simulations can model the dynamics of this charge transfer and how it is influenced by the reorientation of the surrounding solvent molecules. researchgate.netnih.gov

Table 3: Key Excited States and Processes in Bianthracene Systems Based on studies of the parent 9,9'-bianthracene (B94274) molecule, this table outlines the states and dynamics relevant to its photophysics.

| State/Process | Description | Typical Timescale |

|---|---|---|

| Franck-Condon (FC) State | The initial excited state immediately after photon absorption, with the ground-state geometry. | Femtoseconds (fs) |

| Locally Excited (LE) State | Excitation is localized on one of the two anthracene moieties. epj-conferences.org | Sub-picoseconds (ps) to picoseconds |

| Symmetry-Breaking Charge Transfer (SBCT) | In polar solvents, the LE state can evolve into a CT state. epj-conferences.orgnih.gov | ~640 fs in acetonitrile (B52724) for 9,9'-bianthracene. researchgate.net |

| Conformational Relaxation | Structural changes, such as twisting around the central C-C bond, occur in the excited state. epj-conferences.org | Picoseconds to nanoseconds |

Predictive Models for Optical and Electronic Properties

A major goal of computational chemistry is to develop predictive models that can accurately forecast the properties of new, unsynthesized molecules. By combining the methodologies described above, it is possible to build structure-property relationships for a class of compounds. For anthracene derivatives, studies have shown that DFT and TD-DFT calculations can effectively predict how different substituents at the 9 and 10 positions influence properties. mdpi.comnih.gov

For this compound, such models could be used to predict:

Optical Properties: How modifications to the peripheral phenyl groups (e.g., adding electron-donating or -withdrawing groups) would shift the absorption and emission wavelengths. TD-DFT calculations can predict the color and emission characteristics of new derivatives. rsc.org

Electronic Properties: How changes in molecular structure affect the HOMO and LUMO energy levels. These energies are directly related to the molecule's redox potentials (its ease of oxidation and reduction), which is a critical parameter for applications in organic electronics. researchgate.netnih.gov

Solid-State Packing: While challenging, computational models can also provide insight into how molecules will arrange themselves in a crystal, which profoundly impacts properties like charge mobility in organic thin-film transistors. mdpi.com

The accuracy of these predictive models is often benchmarked by comparing calculated results, such as UV-Vis spectra or redox potentials, with available experimental data for known compounds. nih.gov For example, studies on 9,10-disubstituted anthracenes have demonstrated that while functionalization can be a powerful tool to tune thermal stability, it may have a negligible effect on the core optical properties. mdpi.comnih.gov

Advanced Functional Materials Applications

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

TPBA and its derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. The bianthracene core, with its twisted conformation, offers unique electronic properties that are beneficial for device performance.

Role as Emitters and Host Materials

In OLEDs, TPBA is primarily utilized as a highly efficient fluorescent host material for blue-emitting devices. magtech.com.cnossila.com The bulky tetraphenyl substituents on the bianthracene core prevent intermolecular aggregation, which typically leads to fluorescence quenching. This structural feature helps maintain high emission efficiency in the solid state. The wide energy gap of TPBA allows for efficient energy transfer to guest emitter molecules (dopants). While less common, bianthracene derivatives can also function as deep-blue emitters themselves. For instance, a non-doped device using a derivative, 10,10′-bis-(4-tert-butyl-phenyl)-3,3′-dimethyl-9,9′-bianthracene, exhibited a maximum external quantum efficiency (EQE) of 3.94% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.07). nih.gov

When used as a host, the performance of the OLED can be significantly enhanced. For example, fluorinated 9,9′-bianthracene derivatives have been used as hosts for various dopants, achieving high EQEs. In one study, an OLED using 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene as the host for the dopant N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) achieved an impressive EQE of 5.43%. rsc.orgresearchgate.net Another device using the same host with the dopant 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano(6,7,8-ij)quinolizin-11-one (C545T) yielded an EQE of 5.20%. rsc.orgresearchgate.net These results highlight the potential of the 9,9'-bianthracene (B94274) core in creating high-performance OLEDs.

Basic photophysical properties of TPBA are summarized in the table below.

| Property | Value |

| UV Absorption (in THF) | 294 nm, 333 nm lumtec.com.tw |

| Photoluminescence (in THF) | 455 nm lumtec.com.tw |

| Thermal Gravimetric Analysis (TGA) | >390 °C (0.5% weight loss) lumtec.com.tw |

Singlet Exciton (B1674681) Generation Enhancement and Efficiency

A key challenge in fluorescent OLEDs is that electrically generated excitons are statistically composed of 25% singlets (which emit light) and 75% triplets (which are non-emissive). However, materials based on the 9,9′-bianthracene core can overcome this limitation. The unique twisted geometry between the two anthracene (B1667546) units can facilitate a process known as Twisted Intramolecular Charge Transfer (TICT). researchgate.netresearchgate.netlzjtu.edu.cn

In the excited state, this twisted structure can promote a charge-transfer character, which enables a mechanism for converting non-emissive triplet excitons into emissive singlet excitons. rsc.orgresearchgate.net This process, known as reverse intersystem crossing from a charge-transfer state, can significantly increase the fraction of singlet excitons beyond the 25% statistical limit. rsc.orgresearchgate.netresearchgate.net As a result, the internal quantum efficiency of the OLED can be substantially improved. This enhanced generation of singlet excitons is a primary reason for the high external quantum efficiencies observed in OLEDs that utilize 9,9′-bianthracene derivatives as host materials. rsc.orgresearchgate.net

Photoresponsive Materials for Information Storage and Advanced Imaging

While the direct application of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene in photoresponsive materials for information storage is not yet widely reported, the fundamental properties of related anthracene derivatives suggest potential in this area. Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths, are candidates for rewritable optical data storage. researchgate.netrsc.orghku.hknih.govresearchgate.net

The core principle involves the photochemical transformation of the molecule between two stable or metastable states with distinct optical properties. For instance, some anthracene derivatives can undergo photodimerization or photoisomerization. fishersci.ca This light-induced switching of properties could be harnessed to write and erase data at the molecular level. The high fluorescence of TPBA could also be modulated in such a system, allowing for data readout via fluorescence detection. However, specific research to develop and characterize TPBA for these applications is still an emerging area.

Chemo- and Biosensors based on Fluorescence Modulation

The intense fluorescence of this compound makes it a potential candidate for the development of fluorescent chemo- and biosensors. The principle behind such sensors is the modulation of the fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte. nih.govresearchgate.netfrontiersin.orgrsc.orgnih.gov

Although specific sensor applications for TPBA have not been extensively documented, the general strategy involves functionalizing the bianthracene core with receptor units that can selectively bind to target ions or molecules. This binding event would then alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. For example, an anthracene-based fluorescent probe has been successfully used for the selective detection of chromium (III) ions in an aqueous medium. nih.gov The rigid and well-defined structure of TPBA could provide a stable platform for the attachment of various recognition moieties, paving the way for the design of highly selective and sensitive sensors.

Building Blocks for Novel Carbon Nanostructures (e.g., Graphene Nanoribbons)

The bianthracene core of this compound is a fundamental building block in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). acs.orgnih.gov While TPBA itself is not the direct precursor used in these syntheses, its derivatives, particularly 10,10'-dibromo-9,9'-bianthracene (DBBA), are crucial starting materials. rsc.orgrsc.org

The synthesis of GNRs from bianthracene precursors is typically achieved through on-surface synthesis under ultrahigh vacuum conditions. The process involves the deposition of the precursor molecules onto a catalytic metal surface, such as gold (Au) or silver (Ag). rsc.orgunibe.ch Upon heating, the bromine atoms are cleaved, and the bianthracene units polymerize in a well-defined manner. A subsequent cyclodehydrogenation step at higher temperatures leads to the formation of atomically precise GNRs. unibe.ch The structure of the final GNR is directly determined by the chemical structure of the bianthracene precursor. acs.orgnih.gov

The bulky phenyl groups in this compound would likely hinder the necessary on-surface polymerization and cyclodehydrogenation reactions required for GNR formation. Therefore, while the core bianthracene structure is essential, appropriate functionalization (e.g., with halogen atoms) is necessary to enable its use as a precursor for GNR synthesis.

Future Research Directions

Rational Design Principles for Tuned Photophysical and Electronic Properties

The ability to fine-tune the photophysical and electronic properties of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene is crucial for its application in electronic devices. Rational design principles, guided by a deep understanding of structure-property relationships, will be instrumental in developing next-generation materials.

Key strategies for tuning the properties of bianthracene derivatives include the strategic placement of electron-donating or electron-withdrawing groups on the anthracene (B1667546) core or the peripheral phenyl rings. This approach can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color, quantum yield, and charge transport characteristics. For instance, the introduction of substituents on the 9,10-phenyls can modify the electronic states and improve the tunability of the optical emission. researchgate.net

Furthermore, extending the π-conjugation of the anthracene core, for example by introducing acetylene (B1199291) linkages, has been shown to lead to larger fluorescence transition dipoles. nih.gov The use of bulky side groups can also be employed to control intermolecular interactions and prevent aggregation-induced quenching of fluorescence in the solid state. nih.gov A deeper understanding of how these modifications influence the excited state dynamics, such as intersystem crossing and triplet-triplet annihilation, will be critical for designing highly efficient emitters. nih.govresearchgate.netmdpi.com

Table 1: Influence of Substituents on the Photophysical Properties of Anthracene Derivatives

| Compound/Derivative | Modification | Effect on Photophysical Properties | Reference |

| 9,10-disubstituted diphenylanthracenes | Substitution with carbon-carbon triple bonds at the 9,10-phenyls | Alters electronic states, improves tunability of optical emission. | researchgate.net |

| 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives | Extended π-conjugation through acetylene linkages | Larger fluorescence transition dipoles. | nih.gov |

| BPEA derivatives with bulky dendrons | Attachment of bulky side groups | Reduces aggregation-induced fluorescence quenching. | nih.gov |

| Tetraphenylethene 9,10-diphenylanthracene (B110198) (TPE-DPA) derivatives | Formation of different aggregation states | Leads to different photophysical behavior in neat films and nanoparticle dispersions. | nih.gov |

Exploration of Novel Reaction Pathways and Synthetic Strategies

The development of efficient and versatile synthetic routes is paramount for accessing a wider range of this compound derivatives with tailored properties. While established methods for the synthesis of anthracene derivatives exist, future research will likely focus on exploring novel reaction pathways that offer improved yields, scalability, and functional group tolerance. beilstein-journals.org

Recent advances in cross-coupling reactions, such as Suzuki and Heck couplings, have provided powerful tools for the functionalization of the anthracene core. mdpi.commdpi.com The development of direct C-H activation methodologies could offer a more atom-economical and environmentally friendly approach to synthesizing substituted bianthracenes.

Furthermore, the synthesis of precisely defined oligomers and polymers based on the this compound unit could lead to materials with enhanced charge transport properties and processability. The exploration of novel cyclization reactions to construct the bianthracene backbone from readily available starting materials is another promising avenue for future synthetic efforts. beilstein-journals.org For example, Lewis acid-catalyzed Friedel–Crafts alkylation of arenes with aromatic aldehydes has been shown to be an efficient method for preparing 9,10-diarylanthracenes. beilstein-journals.org

Advanced Spectroscopic and Microscopy Techniques for Real-Time Dynamics

To fully understand the structure-function relationships in this compound-based materials, it is essential to probe their excited-state dynamics in real-time. Advanced spectroscopic and microscopy techniques with high temporal and spatial resolution will play a pivotal role in this endeavor.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for tracking the evolution of excited states on ultrafast timescales. nih.govresearchgate.netnih.govrsc.org By applying fs-TA, researchers can investigate processes such as exciton (B1674681) diffusion, singlet-singlet annihilation, and the formation of triplet excitons in bianthracene nanoaggregates and thin films. acs.org This information is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The combination of transient absorption spectroscopy with spectroelectrochemistry (TA-SEC) can provide insights into the dynamics of electrochemically generated reactive intermediates. nih.govrsc.org

Single-molecule spectroscopy and super-resolution microscopy techniques can provide unprecedented insights into the photophysical behavior of individual bianthracene molecules and their local environment, overcoming the limitations of ensemble-averaged measurements. researchgate.net These techniques can reveal heterogeneities in molecular conformation and electronic coupling that are often masked in bulk studies. researchgate.net

Multi-Fidelity Modeling and Machine Learning for Material Discovery

Multi-fidelity modeling, which combines the accuracy of high-level quantum chemical calculations with the efficiency of lower-level methods, can be employed to build robust predictive models for key properties such as HOMO/LUMO energies, excitation energies, and charge carrier mobilities. schrodinger.com These models can then be used to rapidly screen large virtual libraries of candidate molecules, identifying the most promising candidates for experimental synthesis and characterization. rsc.org

Machine learning algorithms, including deep neural networks and active learning, are emerging as powerful tools for navigating the complex relationships between molecular structure and material properties. researchgate.netresearchgate.net By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unseen molecules with remarkable accuracy. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error-based material development. Active learning workflows, in particular, can intelligently guide the selection of new experiments to perform, maximizing the information gained while minimizing the number of resource-intensive simulations or syntheses. schrodinger.com

Q & A

Q. What synthetic strategies are employed to achieve high-purity TPBA, and how are intermediates like dibromobianthracene derivatives optimized?

TPBA is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions. A key intermediate, 10,10′-dibromo-9,9′-bianthracene (DBBA), is brominated using N-bromosuccinimide (NBS) under controlled conditions (e.g., 50°C in acetonitrile/chloroform) to ensure regioselectivity . Purification involves column chromatography (hexane/CH₂Cl₂) or sublimation (>99% purity) . Reaction optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., Pd-based catalysts for coupling reactions). For example, tetrabrominated derivatives (e.g., 2,2’,10,10’-tetrabromo-9,9’-bianthracene) are synthesized with benzoyl peroxide as a radical initiator, achieving 95% yield .

Q. How is TPBA characterized for material applications in organic electronics?

Key characterization methods include:

- UV/PL Spectroscopy : TPBA exhibits absorption at 294 nm and 333 nm (in THF) and photoluminescence at 455 nm, critical for evaluating optoelectronic properties .

- Thermal Analysis : Thermogravimetric analysis (TGA) shows >390°C thermal stability (0.5% weight loss), essential for device fabrication .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 658.83 for TPBA) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects, such as phenyl group orientation and anthracene core symmetry .

Advanced Research Questions

Q. How does the planar structure of TPBA influence its charge transfer properties compared to non-planar analogs?

TPBA’s reduced steric hindrance between anthracene units enables a planar conformation, enhancing π-orbital overlap and short-range charge transfer (CT) coupling. This contrasts with 9,9′-bianthracene, where steric effects dominate, favoring long-range Coulombic interactions. In TPBA, the adiabatic mixing of locally excited (LE) and CT states is solvent-dependent, with solvation dynamics modulating symmetry-breaking charge transfer (SB-CT). For example, in polar solvents, TPBA exhibits faster SB-CT (τ ≈ 1–10 ps) due to dielectric stabilization of charge-separated states .

Q. How do reaction kinetics and substrate choice affect the on-surface polymerization of TPBA derivatives into graphene nanoribbons (GNRs)?

Surface-assisted synthesis of GNRs using TPBA derivatives (e.g., 10,10′-dibromo-9,9′-bianthracene) depends on:

- Substrate Catalytic Activity : On Cu(111), Ullmann coupling proceeds at lower temperatures (200–300°C) compared to Au(111) (>400°C), due to stronger metal-halogen interactions .

- Precursor Design : Substituting bromine at specific positions (e.g., 2,2′-dibromo vs. 10,10′-dibromo) directs chirality and width of GNRs. For instance, 2,2′-dibromo precursors yield chiral (3,1)-GNRs, while 10,10′-dibromo forms 7-armchair GNRs .

- STM/XPS Analysis : In-situ scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) monitor dehalogenation and C–C coupling steps, revealing kinetics of polymer chain growth .

Q. What advanced spectroscopic techniques resolve TPBA’s excited-state dynamics, particularly symmetry-breaking charge transfer (SB-CT)?

- Transient Absorption Spectroscopy (TAS) : Tracks SB-CT timescales (e.g., sub-ps to ns) by probing bleach recovery and CT-state absorption .

- Time-Resolved Fluorescence : Quantifies LE-to-CT transition rates using time-correlated single-photon counting (TCSPC) .

- Electron Paramagnetic Resonance (EPR) : Detects triplet-state formation, which varies with solvent polarity (e.g., higher triplet yield in nonpolar solvents) .

Q. How do solvent polarity and dielectric environment modulate TPBA’s photophysical pathways?

In polar solvents (e.g., acetonitrile), TPBA’s CT state is stabilized, accelerating SB-CT. In nonpolar solvents (e.g., toluene), LE states dominate, favoring delayed fluorescence or triplet formation. Experimental approaches include:

- Solvatochromic Studies : Correlate emission Stokes shift with solvent polarity (Δf parameter) .

- Dielectric-Dependent Kinetics : Femtosecond upconversion spectroscopy resolves solvation dynamics (e.g., τ ≈ 0.5–2 ps in methanol) .

Data Contradictions and Challenges

Q. Conflicting reports on TPBA’s thermal stability in different studies

Q. Discrepancies in GNR synthesis yields across substrates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.